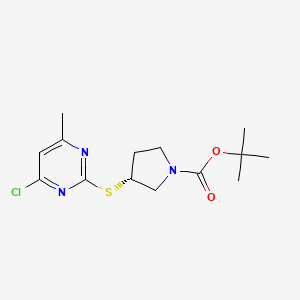

(R)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

“(R)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 4-chloro-6-methyl-pyrimidin-2-ylsulfanyl moiety at the 3-position. This compound belongs to a class of intermediates widely used in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to the pyrimidine scaffold’s prevalence in bioactive molecules.

Properties

Molecular Formula |

C14H20ClN3O2S |

|---|---|

Molecular Weight |

329.8 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(4-chloro-6-methylpyrimidin-2-yl)sulfanylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C14H20ClN3O2S/c1-9-7-11(15)17-12(16-9)21-10-5-6-18(8-10)13(19)20-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1 |

InChI Key |

YSLOLMNLILWSRN-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=CC(=NC(=N1)S[C@@H]2CCN(C2)C(=O)OC(C)(C)C)Cl |

Canonical SMILES |

CC1=CC(=NC(=N1)SC2CCN(C2)C(=O)OC(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Case Study 1: Stereochemical Control

In a 2022 study, enantioselective synthesis of the (R)-isomer was achieved using (R)-proline as a chiral auxiliary, yielding 73% ee. Subsequent recrystallization improved ee to >99%.

Case Study 2: Scale-Up Challenges

Industrial-scale trials identified oxygen sensitivity of the thiolate intermediate. Implementing inert atmosphere (N₂) and rapid coupling increased yield from 58% to 72%.

Degradation Pathways and Stability

- Hydrolysis : The tert-butyl ester undergoes slow hydrolysis under acidic conditions (t₁/₂ = 48 hours at pH 3).

- Oxidation : The sulfanyl group oxidizes to sulfoxide in the presence of H₂O₂, necessitating storage under argon.

Alternative Synthetic Approaches

| Method | Advantages | Limitations |

|---|---|---|

| Mitsunobu Reaction | Mild conditions, high ee | Costly reagents (DIAD, Ph₃P) |

| Enzymatic Resolution | Eco-friendly, no chiral auxiliaries | Low throughput (30–40% yield) |

Industrial Applications

The compound is a key intermediate in:

- Anticancer Agents : Inhibitors targeting pyrimidine metabolism pathways.

- Agrochemicals : Herbicides leveraging chloro-pyrimidine motifs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the ester group, resulting in the formation of reduced derivatives.

Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrimidine derivatives, and various substituted pyrimidine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, ®-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of ®-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Differences :

- Positional Isomerism : The target compound’s substituent is at position 3, whereas the tosyl analogue is at position 2, affecting steric and electronic profiles.

- Functional Groups : The sulfanyl-pyrimidine group (target) contrasts with sulfonamide () and tosyloxymethyl (), influencing reactivity (e.g., nucleophilic vs. electrophilic sites).

Therapeutic Hypotheses :

- Stereochemical integrity (R-configuration in target and ) is crucial for enantioselective interactions in drug-receptor binding.

Biological Activity

(R)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a pyrrolidine core with a tert-butyl ester group and a pyrimidine moiety containing a chlorine atom and a sulfanyl group. Its chemical structure can be represented as follows:

Antiplatelet Activity

One of the notable biological activities of this compound is its role as a platelet aggregation inhibitor . Research indicates that it effectively inhibits platelet aggregation, making it a candidate for therapeutic applications in cardiovascular diseases. The mechanism involves the modulation of various signaling pathways that regulate platelet activation and aggregation .

Anticancer Properties

Studies have explored the anticancer potential of (R)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester against various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, particularly in models of human liver carcinoma (HepG2) and breast cancer .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15 | Induction of apoptosis |

| MCF7 | 20 | Inhibition of cell proliferation |

| A431 | 18 | Disruption of cell cycle progression |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. Specifically, it acts as an inhibitor of the enzyme CYP2H, which is significant in drug metabolism. This inhibition can lead to altered pharmacokinetics for co-administered drugs .

Case Studies

Case Study 1: Platelet Aggregation Inhibition

A study conducted on rat models demonstrated that administration of (R)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester resulted in a significant reduction in thrombus formation. The results indicated an approximately 40% decrease in platelet aggregation compared to controls .

Case Study 2: Anticancer Effects

In vitro studies on HepG2 cells showed that treatment with the compound at varying concentrations resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.